molecular formula C8H6Br4O B13780701 1,3,5-Tribromo-2-(2-bromoethoxy)benzene CAS No. 68413-71-8

1,3,5-Tribromo-2-(2-bromoethoxy)benzene

Cat. No.: B13780701
CAS No.: 68413-71-8
M. Wt: 437.75 g/mol
InChI Key: SSZHXDAHYXHGQY-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(2-bromoethoxy)benzene is a brominated aromatic compound with the molecular formula C8H6Br4O and a molecular weight of 437.74864 g/mol It is characterized by the presence of three bromine atoms attached to the benzene ring and an additional bromine atom on the ethoxy group

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-tribromobenzene with 2-bromoethanol under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1,3,5-Tribromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,5-Tribromo-2-(2-bromoethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds. Its brominated structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

1,3,5-Tribromo-2-(2-bromoethoxy)benzene can be compared with other brominated aromatic compounds, such as:

Properties

IUPAC Name

1,3,5-tribromo-2-(2-bromoethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHXDAHYXHGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCBr)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071518
Record name 1,3,5-Tribromo-2-(2-bromoethoxy)benzene
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Molecular Weight

437.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68413-71-8
Record name 1,3,5-Tribromo-2-(2-bromoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68413-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)-
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Record name 1,3,5-Tribromo-2-(2-bromoethoxy)benzene
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Record name 1,3,5-tribromo-2-(2-bromoethoxy)benzene
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Record name 1,3,5-TRIBROMO-2-(2-BROMOETHOXY)BENZENE
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